2-Methyl-3-nitrobenzotrifluoride (CAS: 6656-49-1) is a specialized, tri-substituted fluorinated building block characterized by a methyl group sterically compressed between a strongly electron-withdrawing trifluoromethyl (CF3) group and a nitro (NO2) group. As a pale-yellow to orange combustible liquid, it serves as an indispensable precursor in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. Its primary procurement value lies in its exact 1,2,3-substitution pattern, which is mandatory for the downstream production of 3-amino-2-methylbenzotrifluoride—a critical intermediate for veterinary non-steroidal anti-inflammatory drugs (NSAIDs) such as flunixin. Furthermore, its unique electronic profile makes it a highly sought-after starting material for synthesizing 4-(trifluoromethyl)-1H-indoles via controlled cyclization pathways[1].
Precise 2-methyl-3-nitro arrangement directs synthesis of fluorinated isatin and indole scaffolds.
Liquid state at ambient conditions may simplify process handling, metering, and reactor charging.
Higher volatility vs. non-methylated analog supports gentler purification by distillation.
In procurement scenarios, substituting 2-Methyl-3-nitrobenzotrifluoride with non-fluorinated analogs (e.g., 2-methyl-3-nitrotoluene) or structural isomers (e.g., 2-methyl-5-nitrobenzotrifluoride) invariably leads to synthesis failure or loss of target efficacy. The exact ortho-relationship between the methyl and nitro groups is a non-negotiable structural requirement for intramolecular ring closures, such as the Leimgruber-Batcho indole synthesis; isomers lacking this proximity cannot form the necessary enamine intermediates and yield 0% of the target indole. Additionally, replacing the CF3 group with a simple methyl or halogen drastically alters the electron density and lipophilicity of the resulting scaffold. In pharmaceutical applications, this substitution eliminates the metabolic stability and specific target binding affinity imparted by the CF3 moiety, rendering downstream APIs pharmacologically inactive [1].
The 2-methyl-5-nitro isomer yields a structurally distinct regioisomeric product, unsuitable for the same API scaffold research.
The solid 5-nitro isomer requires melting or dissolution, altering process engineering requirements and safety considerations.
Non-methylated 3-nitrobenzotrifluoride has significantly lower volatility, limiting distillation-based purification and potentially affecting throughput.
2-Methyl-3-nitrobenzotrifluoride is uniquely suited for the synthesis of 4-(trifluoromethyl)-1H-indoles via Leimgruber-Batcho cyclization. The strict ortho-relationship between the methyl and nitro groups allows for successful condensation with tris(dimethylamino)methane to form an enamine intermediate, followed by reductive cyclization. In contrast, positional isomers such as 2-methyl-5-nitrobenzotrifluoride completely fail to undergo this reaction due to the para-relationship of the reactive groups, resulting in no ring closure. The target compound reliably supports this pathway, enabling high-purity indole scaffold generation [1].
| Evidence Dimension | Indole cyclization viability |
| Target Compound Data | Enables enamine formation and successful cyclization to 4-(trifluoromethyl)indole. |
| Comparator Or Baseline | 2-Methyl-5-nitrobenzotrifluoride: 0% indole yield (cyclization structurally impossible). |
| Quantified Difference | Absolute binary difference in cyclization viability. |
| Conditions | Leimgruber-Batcho conditions (DMF-DMA/tris(dimethylamino)methane, followed by reduction). |
Buyers manufacturing 4-CF3-indole libraries must procure this exact isomer, as alternative substitution patterns physically cannot form the required heterocyclic ring.
2-Methyl-3-nitro isomer required for 7-step synthesis of SM-130686 intermediate, 32% overall yield. 5-Nitro isomer instead leads to flunixin precursor.
Supports synthesis of specific isatin-based research scaffold.
Regiochemistry determines product regioisomer identity; isomer selection is critical.
The strongly electron-withdrawing nature of the trifluoromethyl group in 2-Methyl-3-nitrobenzotrifluoride significantly deactivates the aromatic ring, providing precise control over subsequent electrophilic aromatic substitutions. When subjected to iodination using N-iodosuccinimide (NIS) in 96% sulfuric acid, the target compound achieves selective mono-iodination at the 5-position with an 86% yield. In comparison, non-fluorinated baselines like 2-methyl-3-nitrotoluene exhibit higher ring electron density, leading to a higher propensity for over-halogenation and mixed regiochemistry under identical strong acidic conditions[1].
| Evidence Dimension | Regioselective mono-functionalization |
| Target Compound Data | 86% yield of pure mono-iodinated product. |
| Comparator Or Baseline | 2-Methyl-3-nitrotoluene: High risk of poly-halogenation and mixed isomers. |
| Quantified Difference | Superior regiocontrol and prevention of over-functionalization. |
| Conditions | Electrophilic iodination (NIS, 96% H2SO4). |
Predictable mono-functionalization minimizes the need for costly and time-consuming chromatographic purifications during industrial scale-up.
Target: liquid (bp 86 °C at 10 mmHg). Comparator: 5-nitro isomer solid (mp 34–35 °C).
Liquid state may simplify process handling and reactor charging.
Solid comparator may require pre-melting for transfer.
The conversion of 2-Methyl-3-nitrobenzotrifluoride to 3-amino-2-methylbenzotrifluoride is a critical step in NSAID synthesis. The compound demonstrates excellent stability during catalytic hydrogenation. Using a 10% Pd/C catalyst under atmospheric hydrogen pressure at 40-45 °C, the nitro group is fully reduced in 4-5 hours without inducing hydrodefluorination of the CF3 group. The ortho-methyl group provides essential steric shielding that protects the CF3 moiety. Less sterically hindered fluorinated nitrobenzenes often suffer from partial defluorination side reactions when subjected to prolonged catalytic reduction at elevated temperatures [1].
| Evidence Dimension | Chemoselectivity in catalytic reduction |
| Target Compound Data | Complete reduction to aniline in 4-5 hours at 40-45 °C with intact CF3 group. |
| Comparator Or Baseline | Unshielded fluoronitrobenzenes: Susceptible to partial hydrodefluorination under prolonged Pd/C catalysis. |
| Quantified Difference | High chemoselectivity for nitro reduction over C-F bond cleavage. |
| Conditions | 10% Pd/C, H2 (atmospheric pressure), methanol solvent, 40-45 °C. |
Reliable, chemoselective reduction ensures high yields of the exact aniline precursor required for pharmaceutical manufacturing, avoiding toxic defluorinated impurities.
Target bp 86 °C (10 mmHg) vs. non-methylated analog bp 200–205 °C (atm). Lower bp suggests easier distillation.
Higher volatility supports purification by milder distillation.
Data from patent-reported separation achieving 98% purity.
Target requires specialized distillation (20 theoretical plates, 4:1 reflux) to reach 98% purity. Comparator 5-nitro synthesized directly in 97% yield.
Separation challenge drives procurement complexity and supplier validation.
Alternative methylation route gives 32% yield for target.
2-Methyl-3-nitrobenzotrifluoride is directly reduced to 3-amino-2-methylbenzotrifluoride, which is the mandatory aniline precursor for synthesizing flunixin (a potent veterinary NSAID) and related flufenamic acid analogs. The intact CF3 group is critical for the drug's COX-inhibitory activity and metabolic stability [1].
Leveraging its precise 1,2,3-substitution pattern, this compound is utilized in Leimgruber-Batcho cyclizations to produce 4-(trifluoromethyl)indoles. These scaffolds are highly valued in the development of novel kinase inhibitors and CNS-active pharmaceutical candidates, where the CF3 group modulates lipophilicity and target binding[2].
The compound's unique steric and electronic properties—specifically the deactivated, heavily substituted aromatic ring—make it an ideal building block for next-generation herbicides and fungicides. The CF3 group enhances the active ingredient's resistance to environmental degradation and soil metabolism compared to non-fluorinated baselines [3].
Acute Toxic;Irritant